molecular formula C15H23N7O2S B2363402 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide CAS No. 2197579-82-9

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide

Numéro de catalogue: B2363402
Numéro CAS: 2197579-82-9
Poids moléculaire: 365.46
Clé InChI: COEQHOCXWWILEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide is a novel synthetic chemical reagent designed for research and development purposes. This compound features a complex molecular architecture that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a structure known to be of significant interest in medicinal chemistry . The fusion of this heterocyclic system with an azepane-sulfonamide group via an azetidine linker suggests potential for diverse biological interactions. Compounds containing the 1,2,4-triazole nucleus are frequently investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-convulsant properties . The specific integration of the triazolopyridazine scaffold is a key area of exploration in early-stage drug discovery. This product is provided for use in foundational research, such as in vitro screening assays, target identification studies, and as a building block in the synthesis of more complex molecules. Researchers value this compound for its potential to help elucidate new structure-activity relationships and biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2S/c1-19(25(23,24)21-8-4-2-3-5-9-21)13-10-20(11-13)15-7-6-14-17-16-12-22(14)18-15/h6-7,12-13H,2-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEQHOCXWWILEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has a molecular formula of C10H14N6O2SC_{10}H_{14}N_{6}O_{2}S and a molecular weight of approximately 282.33 g/mol. Its structure includes a triazolo-pyridazine core linked to an azetidine ring and a sulfonamide group, contributing to its unique pharmacological profile.

Synthesis

The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolo-Pyridazine Moiety : This is achieved through cyclization reactions involving appropriate hydrazine derivatives.
  • Azetidine Ring Introduction : The azetidine structure is synthesized via nucleophilic substitution reactions.
  • Sulfonamide Coupling : The final step involves the coupling of the azetidine and sulfonamide components under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, leading to several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Properties : Research indicates that derivatives of triazolo-pyridazine compounds possess anticancer activity through apoptosis induction in cancer cell lines .
    CompoundActivityReference
    N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamideAnticancer
    Other Triazole DerivativesAntimicrobial
  • Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivativesContains triazole coreAnticancer properties
N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl)acetamideSimilar triazole structureAnti-inflammatory effects

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide exhibit significant anticancer properties. The triazole ring system is often associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells .

2. Antimicrobial Properties
The compound has shown promise in antimicrobial research. Studies have indicated that sulfonamides can effectively combat various bacterial strains and fungi, suggesting that this compound may possess similar properties . Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

3. Antimalarial Potential
Recent studies have explored the potential of triazolo-pyridine derivatives as antimalarial agents. The sulfonamide group may enhance the activity against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations have shown promising results for compounds with similar scaffolds .

Synthetic Pathways

The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Azetidine Moiety: Nucleophilic substitution reactions are commonly used to introduce this ring structure.
  • Coupling Reactions: Final assembly of the compound usually involves coupling the triazole and azetidine moieties under controlled conditions .

Case Studies

Case Study 1: Anticancer Activity
A study investigating the anticancer effects of similar triazole-based compounds found that they significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of sulfonamide derivatives were synthesized and tested against several bacterial strains. The results indicated that compounds with a triazole core exhibited higher efficacy than traditional antibiotics .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
  • Structure : Shares the triazolo[4,3-b]pyridazine core but substitutes the azetidine-azepane-sulfonamide moiety with a phenylacetamide group.
  • Biological Activity : Inhibits Lin28 proteins, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer stem cells (CSCs) by inducing differentiation .
  • Applications : Studied in cancer therapeutics, specifically for targeting CSC maintenance .
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)
  • Structure: Contains a triazolo[4,3-b]pyridazine linked to a pyrazole ring and a propenoic acid group.
  • Physical Properties : High melting point (253–255°C), suggesting crystalline stability .
Piperidine-4-carboxamide Derivatives
  • Structure : Includes a trifluoromethyl-substituted triazolo[4,3-b]pyridazine linked to a piperidine carboxamide group.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in CNS-targeting drugs .
  • Synthesis : Complex multi-step synthesis due to trifluoromethyl and piperidine components .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility
Target Compound ~450 g/mol (est.) Not reported Moderate (sulfonamide polarity)
Lin28-1632 335.35 g/mol Not reported Likely moderate (phenylacetamide)
E-4b 404.41 g/mol 253–255°C Low (crystalline structure)

Therapeutic Potential and Limitations

  • Target Compound : The azepane-sulfonamide moiety may improve blood-brain barrier penetration, suggesting CNS applications. However, synthetic complexity and lack of explicit biological data limit current utility .
  • Lin28-1632 : Proven efficacy in CSC differentiation but lacks clinical trial data. Topical delivery methods may restrict systemic use .
  • E-4b: High stability but untested biological activity; propenoic acid could confer anti-inflammatory properties .

Méthodes De Préparation

Cyclization Approach

Thetriazolo[4,3-b]pyridazine scaffold can be efficiently synthesized using a cyclization reaction of 3,6-dichloropyridazine derivatives with hydrazine followed by cyclization with formic acid or an orthoester.

Table 1: Optimized Reaction Conditions fortriazolo[4,3-b]pyridazine Core Synthesis

Entry Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 3,6-Dichloropyridazine NH₂NH₂·H₂O (1.5 eq) i-PrOH 50 6 78
2 3,6-Dichloropyridazine NH₂NH₂·H₂O (2.0 eq) EtOH 60 4 82
3 3-Chloro-6-hydrazinylpyridazine HCOOH (excess) - 100 8 85
4 3-Chloro-6-hydrazinylpyridazine HC(OEt)₃ (1.5 eq) DMF 120 6 79

The reaction proceeds through initial nucleophilic substitution of one chlorine atom with hydrazine, followed by cyclization with a suitable carbon source to form the triazole ring.

Alternative Synthesis via 3-Amino-1,2,4-triazole Derivatives

An alternative approach involves the reaction of 3-amino-1,2,4-triazole derivatives with suitable pyridazine precursors:

  • Preparation of 3-amino-1,2,4-triazole from aminoguanidine carbonate and formic acid
  • Reaction with 3,6-dichloropyridazine or 3,6-dihydroxypyridazine derivatives
  • Subsequent chlorination at the 6-position using phosphorus oxychloride

This method provides 6-chloro-triazolo[4,3-b]pyridazine in 70-75% overall yield, which serves as a key intermediate for further functionalization.

Functionalization at the 6-Position with Azetidin-3-yl Group

Direct Nucleophilic Substitution

Preparation of N-methyl-azepane-1-sulfonamide Component

Synthesis of Azepane-1-sulfonyl Chloride

The sulfonamide component is typically prepared from azepane through the following sequence:

  • Conversion of azepane to azepane-1-sulfonyl chloride using chlorosulfonic acid or sulfuryl chloride
  • Reaction with methylamine to form N-methyl-azepane-1-sulfonamide

Table 3: Preparation of Azepane-1-sulfonyl Chloride Derivatives

Entry Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 ClSO₃H (2 eq) CH₂Cl₂ 0 to 25 4 68
2 SO₂Cl₂ (1.5 eq), AlCl₃ (cat.) CHCl₃ 0 to 25 6 75
3 SO₂Cl₂ (2 eq), pyridine Toluene -10 to 25 5 82
4 ClSO₂NCO, followed by HCl THF -78 to 25 3 76

N-Methylation Strategies

Two main approaches are employed for N-methylation:

  • Direct methylation : Reaction of azepane-1-sulfonamide with methyl iodide or dimethyl sulfate in the presence of a base
  • Reductive amination : Reaction with formaldehyde followed by reduction with sodium cyanoborohydride

The direct methylation approach typically provides higher yields and cleaner products.

Final Assembly of Target Compound

Convergent Synthetic Route

The most efficient synthesis involves a convergent route where:

  • 6-(Azetidin-3-yl)-triazolo[4,3-b]pyridazine is prepared as described above
  • This intermediate is coupled with N-methyl-azepane-1-sulfonyl chloride in the presence of an appropriate base

Table 4: Optimization of Final Coupling Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Et₃N (3 eq) CH₂Cl₂ 25 24 62
2 Pyridine (excess) - 0 to 25 12 70
3 K₂CO₃ (2 eq) Acetone 60 8 75
4 NaH (1.2 eq) DMF 0 to 25 6 83

Alternative Linear Approach

An alternative linear approach involves:

  • Initial sulfonylation of 3-aminoazetidine with N-methyl-azepane-1-sulfonyl chloride
  • Subsequent coupling of the sulfonamide intermediate with 6-chloro-triazolo[4,3-b]pyridazine

This approach is less efficient but may be preferred when the nucleophilicity of the azetidine nitrogen needs to be modulated.

Purification and Characterization

Purification Methods

The final compound can be purified using:

  • Column chromatography (silica gel, 2-5% methanol in dichloromethane)
  • Recrystallization from appropriate solvent systems (ethyl acetate/hexanes or methanol/diethyl ether)
  • Preparative HPLC for high-purity samples

Spectroscopic Characterization

Table 5: Spectroscopic Data of N-methyl-N-(1-{triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide

Analysis Type Key Signals/Properties
¹H NMR δ 8.45-8.50 (m, 1H, triazolopyridazine-H), 7.80-7.85 (d, 1H, triazolopyridazine-H), 4.60-4.70 (m, 1H, azetidinyl-CH), 4.10-4.25 (m, 2H, azetidinyl-CH₂), 3.80-3.95 (m, 2H, azetidinyl-CH₂), 3.20-3.30 (m, 4H, azepane-CH₂), 2.75 (s, 3H, N-CH₃), 1.60-1.80 (m, 10H, azepane-CH₂)
¹³C NMR δ 150.2, 147.8, 141.5, 126.3, 118.4 (triazolopyridazine carbons), 60.4 (azetidinyl-CH), 48.2, 47.8 (azetidinyl-CH₂), 46.4, 45.9 (azepane-CH₂), 33.4 (N-CH₃), 28.6, 27.9, 26.4 (azepane-CH₂)
IR 3125, 2930, 2855, 1615, 1582, 1450, 1345, 1158, 956, 732 cm⁻¹
HRMS Calculated for C₁₆H₂₄N₇O₂S [M+H]⁺: 378.1712, Found: 378.1708

Optimization and Scale-up Considerations

Critical Parameters for Scale-up

When scaling up the synthesis, several parameters require careful monitoring:

  • Heat transfer and cooling efficiency, particularly during exothermic steps
  • Solvent selection based on safety, cost, and environmental considerations
  • Reagent addition rates to control reaction exotherms
  • Purification strategies suitable for larger-scale operations

Process Improvements

Several process improvements have been developed for large-scale preparation:

  • Continuous flow chemistry for the triazolopyridazine formation
  • One-pot procedures for multiple transformation steps
  • Use of catalytic rather than stoichiometric reagents where possible
  • Implementation of green chemistry principles through solvent selection and process intensification

Q & A

Basic: What are the critical parameters to optimize during synthesis to ensure high yield and purity?

Methodological Answer:
The synthesis of this compound requires precise control of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or room temperature, depending on the step. For example, cyclocondensation steps may require elevated temperatures .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for facilitating nucleophilic substitutions .
  • Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) or bases (K₂CO₃) are critical for promoting heterocyclic ring formation .
  • Step-wise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions .

Basic: Which spectroscopic and analytical techniques confirm structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of azetidine and triazolopyridazine rings. For instance, coupling constants in azetidine protons (~3.5–4.0 ppm) confirm ring strain .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
  • Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) .

Advanced: How can contradictions in reaction yield data during scale-up be resolved?

Methodological Answer:
Address discrepancies through:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, stirring rate) affecting yield. For example, a 2³ factorial matrix can optimize catalyst loading and temperature .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .
  • Side Reaction Analysis : Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to suppress undesired pathways .

Advanced: What methodologies are recommended for SAR analysis of derivatives?

Methodological Answer:
To establish structure-activity relationships:

  • Fragment-Based Design : Synthesize derivatives by modifying the azetidine ring (e.g., substituents at C3) or sulfonamide group. Use parallel synthesis to generate libraries .
  • Biological Assay Correlation : Pair structural variations (e.g., triazolopyridazine substitution) with activity data (e.g., IC₅₀ in enzyme inhibition assays). Statistical tools like PCA (Principal Component Analysis) link chemical features to potency .
  • Computational Docking : Predict binding modes of derivatives using molecular dynamics simulations (e.g., AutoDock Vina) to prioritize synthetic targets .

Advanced: How can computational chemistry predict reaction pathways for novel derivatives?

Methodological Answer:
Integrate computational tools as follows:

  • Reaction Path Search : Use density functional theory (DFT) to calculate activation energies for proposed mechanisms (e.g., cyclization vs. ring-opening pathways) .
  • Transition State Analysis : Identify intermediates using Gaussian or ORCA software to optimize catalyst selection (e.g., Pd vs. Cu for cross-couplings) .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvent-catalyst pairs) to predict optimal conditions for new derivatives .

Advanced: What strategies mitigate challenges in purifying multi-step reaction intermediates?

Methodological Answer:

  • Chromatographic Techniques : Use flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) for polar intermediates .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences for azetidine-containing intermediates .
  • Acid-Base Extraction : Leverage pH-dependent solubility of sulfonamide groups (e.g., precipitate in acidic conditions) .

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